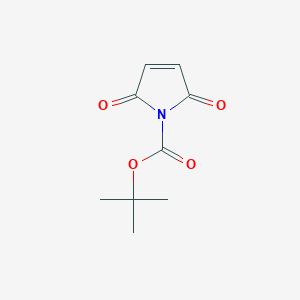
2-n-(4-Aminobutyl)-amino-5-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “2-n-(4-Aminobutyl)-amino-5-bromopyridine” appears to contain an aminobutyl group attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom . The presence of the bromine atom and the two amino groups could potentially make this compound reactive.
Molecular Structure Analysis
The molecule likely has a planar aromatic pyridine ring, with the aminobutyl group providing some flexibility to the overall structure .Chemical Reactions Analysis
The presence of the amino groups and the bromine atom suggests that this compound could participate in a variety of reactions. For example, the amino groups could act as nucleophiles in substitution reactions, or they could be protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino groups and the aromatic pyridine ring could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Pharmacological Applications in Neurodegenerative Diseases
- 4-Aminopyridine (Fampridine) has been studied for its ability to restore conduction in demyelinated axons, showing promise in treating conditions like multiple sclerosis and spinal cord injury. This compound acts as a potassium channel blocker, potentially ameliorating central conduction deficits due to demyelination, leading to neurological improvements in motor and sensory domains (Hayes, 2006).
Understanding Plant and Microbial Metabolism
- Gamma-aminobutyric acid (GABA) , a non-protein amino acid found across various organisms, plays a crucial role in stress adaptation and signaling in plants. Research into GABA's multifunctional contribution underlines its importance in plant responses to environmental stresses and development (Seifikalhor et al., 2019).
Advances in Peptide Research
- The spin label amino acid TOAC has been utilized in peptide studies, illustrating the utility of amino acid derivatives in understanding peptide secondary structure and interactions with biological membranes. This research highlights the potential of amino acid derivatives in exploring biological and pharmacological phenomena (Schreier et al., 2012).
Biomedical and Therapeutic Implications
- Highly Branched Polymers based on poly(amino acid)s, such as those derived from L-lysine and L-glutamic acid, demonstrate significant promise for biomedical applications, including drug and gene delivery systems. These findings underscore the potential of amino acid derivatives in developing new therapeutic strategies (Thompson & Scholz, 2021).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
N'-(5-bromopyridin-2-yl)butane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSFYVDNIXBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443794 |
Source


|
| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-(4-Aminobutyl)-amino-5-bromopyridine | |
CAS RN |
199522-78-6 |
Source


|
| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199522-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)




![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)




